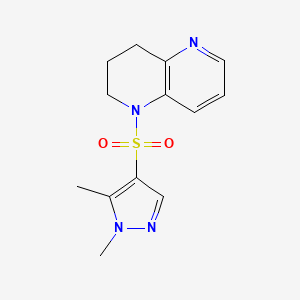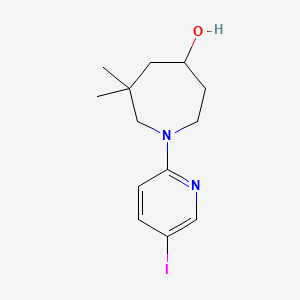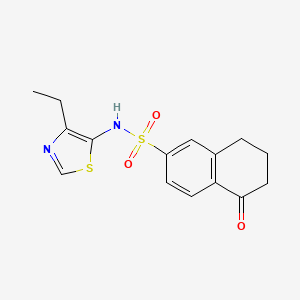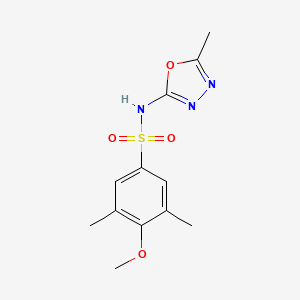
1-(1,5-dimethylpyrazol-4-yl)sulfonyl-3,4-dihydro-2H-1,5-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,5-dimethylpyrazol-4-yl)sulfonyl-3,4-dihydro-2H-1,5-naphthyridine is a heterocyclic compound that features both pyrazole and naphthyridine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,5-dimethylpyrazol-4-yl)sulfonyl-3,4-dihydro-2H-1,5-naphthyridine typically involves the reaction of 1,5-dimethylpyrazole with a sulfonyl chloride derivative, followed by cyclization with a suitable naphthyridine precursor. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters.
化学反应分析
Types of Reactions
1-(1,5-dimethylpyrazol-4-yl)sulfonyl-3,4-dihydro-2H-1,5-naphthyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce the corresponding alcohols or amines.
科学研究应用
1-(1,5-dimethylpyrazol-4-yl)sulfonyl-3,4-dihydro-2H-1,5-naphthyridine has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as an antitumor agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific chemical properties.
作用机制
The mechanism of action of 1-(1,5-dimethylpyrazol-4-yl)sulfonyl-3,4-dihydro-2H-1,5-naphthyridine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. This inhibition can disrupt cellular processes, leading to the compound’s potential therapeutic effects .
相似化合物的比较
Similar Compounds
1-(1,5-dimethylpyrazol-4-yl)sulfonyl-4,5-dihydro-1H-imidazole: Similar in structure but with an imidazole ring instead of a naphthyridine ring.
3,5-dimethylpyrazole derivatives: These compounds share the pyrazole moiety and exhibit similar chemical reactivity.
Uniqueness
1-(1,5-dimethylpyrazol-4-yl)sulfonyl-3,4-dihydro-2H-1,5-naphthyridine is unique due to its combination of pyrazole and naphthyridine rings, which confer distinct chemical and biological properties. This dual-ring system enhances its potential as a versatile scaffold in drug design and other applications.
属性
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)sulfonyl-3,4-dihydro-2H-1,5-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-10-13(9-15-16(10)2)20(18,19)17-8-4-5-11-12(17)6-3-7-14-11/h3,6-7,9H,4-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVYLLSBSCIVMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCCC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-cyclopropyl-N-[(3,5-dibromopyridin-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B6975480.png)
![N-[[2-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl]methyl]-5-methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6975488.png)
![N-[2-(pyrazin-2-ylamino)butyl]methanesulfonamide](/img/structure/B6975495.png)
![2-[[4-[(2-Fluorophenyl)methoxy]piperidin-1-yl]methyl]-5-propan-2-yl-1,3,4-thiadiazole](/img/structure/B6975504.png)
![methyl 5-[[(1R,2R)-2-ethylcyclopropanecarbonyl]amino]pyridine-2-carboxylate](/img/structure/B6975514.png)
![Methyl 2-[4-[(7-fluoro-1-methyl-3-oxo-1,2-dihydroinden-4-yl)oxymethyl]triazol-1-yl]acetate](/img/structure/B6975518.png)

![N-[3-(dimethylamino)-2-methylphenyl]-2-methoxypropane-1-sulfonamide](/img/structure/B6975522.png)

![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfamoyl]-N,N-dimethylpropanamide](/img/structure/B6975535.png)

![3,4-Dimethyl-5-[methyl-(1-methylpyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B6975549.png)
![2-[1-(3-Methylthiophen-2-yl)sulfonyl-2,3-dihydroindol-6-yl]acetic acid](/img/structure/B6975554.png)
![2-cyclopentyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]ethanesulfonamide](/img/structure/B6975566.png)
